molecular formula C18H28N2O3 B14400478 N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea CAS No. 88132-29-0

N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea

Cat. No.: B14400478
CAS No.: 88132-29-0
M. Wt: 320.4 g/mol
InChI Key: UAWRNQUGBNTVSC-UHFFFAOYSA-N
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Description

N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is an organic compound that features a cyclohexyl group, a phenyl group, and a urea derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea typically involves the following steps:

    Formation of the Cyclohexylpropan-2-yl Group: This step involves the reaction of cyclohexylmagnesium bromide with propan-2-one to form 1-cyclohexylpropan-2-ol.

    Etherification: The hydroxyl group of 1-cyclohexylpropan-2-ol is then converted to an ether by reacting with 4-bromophenol in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the etherified product with N-methoxy-N-methylurea in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the para position relative to the ether group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-ethylurea: Similar structure but with an ethyl group instead of a methyl group.

    N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-isopropylurea: Similar structure but with an isopropyl group instead of a methyl group.

Uniqueness

N’-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and phenyl groups provide structural stability, while the urea derivative enhances its reactivity and potential bioactivity.

Properties

CAS No.

88132-29-0

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

3-[4-(1-cyclohexylpropan-2-yloxy)phenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C18H28N2O3/c1-14(13-15-7-5-4-6-8-15)23-17-11-9-16(10-12-17)19-18(21)20(2)22-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,19,21)

InChI Key

UAWRNQUGBNTVSC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)OC2=CC=C(C=C2)NC(=O)N(C)OC

Origin of Product

United States

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